4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of a pyrimidine derivative to form 5-bromopyrimidine.
Piperazine Coupling: The bromopyrimidine is then reacted with piperazine under controlled conditions to form 5-bromopyrimidin-2-yl)piperazine.
Pyrazole Addition: Finally, the piperazine derivative is coupled with a pyrazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and piperazine rings.
Coupling Reactions: The compound can form various derivatives through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrazole and piperazine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Uniqueness
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of bromopyrimidine, piperazine, and pyrazole moieties
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and chemical properties make it a valuable tool for the development of new materials and pharmaceutical agents. Further research into its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C15H15BrN8 |
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Molecular Weight |
387.24 g/mol |
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C15H15BrN8/c16-12-9-17-15(18-10-12)23-6-4-22(5-7-23)13-8-14(20-11-19-13)24-3-1-2-21-24/h1-3,8-11H,4-7H2 |
InChI Key |
XPUHVDBGNHIWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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